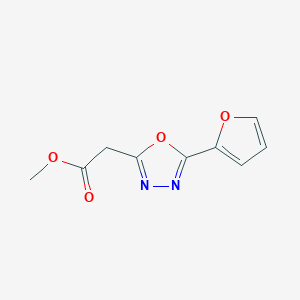

Methyl 2-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-13-8(12)5-7-10-11-9(15-7)6-3-2-4-14-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCKHNXGBSPFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NN=C(O1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorus Oxychloride-Mediated Cyclization

One of the most established methods for preparing 1,3,4-oxadiazole derivatives is the phosphorus oxychloride (POCl₃)-mediated cyclization of acylhydrazides. This approach can be effectively applied to synthesize Methyl 2-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetate using the following procedure:

- Furan-2-carbohydrazide is reacted with methyl 3-chloro-3-oxopropanoate in the presence of a base such as triethylamine or pyridine in dichloromethane at 0-5°C.

- The resulting diacylhydrazine intermediate is then cyclized using POCl₃ as a dehydrating agent at elevated temperatures (80-100°C).

- After workup and purification, the target compound is obtained.

This method has been widely documented for similar 1,3,4-oxadiazole derivatives, with examples showing that maintaining reaction temperature at approximately 80°C for 4 hours typically leads to optimal yields.

1,1'-Carbonyldiimidazole (CDI) Coupling Method

An alternative approach employs 1,1'-carbonyldiimidazole (CDI) as a coupling agent, which offers milder reaction conditions:

- Furan-2-carboxylic acid is activated with CDI in tetrahydrofuran at room temperature.

- The activated intermediate is treated with methyl hydrazinoacetate hydrochloride in the presence of a base.

- The resulting hydrazide intermediate undergoes cyclodehydration, often facilitated by additional reagents like triphenylphosphine.

This methodology is particularly advantageous when working with temperature-sensitive substrates, as demonstrated in the synthesis of various 2,5-disubstituted-1,3,4-oxadiazoles with yields ranging from 65-85%.

Modern Synthetic Methodologies

Oxidative Cyclization Using Chloramine-T

Chloramine-T has emerged as an efficient oxidizing agent for the synthesis of 1,3,4-oxadiazoles from N-acylhydrazones. This method can be adapted for our target compound:

- Furan-2-carbohydrazide is condensed with methyl 3-oxopropanoate to form the corresponding N-acylhydrazone.

- The N-acylhydrazone is subjected to oxidative cyclization using chloramine-T in ethanol or under microwave irradiation.

- The reaction typically proceeds at room temperature or with mild heating, providing good to excellent yields.

This approach is noteworthy for its higher yields (78-91%) compared to traditional methods using iodine or mercuric oxide (41-47%).

HATU-Mediated Coupling and Cyclization

The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling agent offers an efficient route to 1,3,4-oxadiazoles:

- Furan-2-carboxylic acid is coupled with methyl hydrazinoacetate using HATU in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane.

- The reaction is typically conducted at room temperature for 3-5 hours.

- The resulting intermediate can then undergo cyclization to form the target oxadiazole.

This method has shown excellent conversions, particularly when DCM is used as the solvent rather than THF or DMF.

One-Pot Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a modern, efficient approach to 1,3,4-oxadiazole preparation:

- A mixture of furan-2-carbohydrazide and methyl chloroacetate is combined in a suitable solvent like HMPA.

- The reaction mixture is subjected to microwave irradiation for a short period (typically 5-15 minutes).

- This one-pot procedure eliminates the need for isolating intermediates and can provide the target compound in good to excellent yields.

This method is characterized by significantly reduced reaction times, good yields, and the elimination of additional acid catalysts or dehydrating reagents.

Catalyst-Based Methodologies

Copper-Catalyzed Cyclization

Recent advances in metal-catalyzed reactions have led to the development of copper-catalyzed methods for 1,3,4-oxadiazole synthesis:

- N-arylidenefuran-2-carbohydrazide is prepared from furan-2-carbohydrazide and a suitable aldehyde.

- This intermediate undergoes C-H functionalization using Cu(OTf)₂ as a catalyst.

- The reaction typically proceeds at moderate temperatures and provides good yields of the desired oxadiazole derivatives.

This approach is particularly valuable for preparing unsymmetrically substituted 1,3,4-oxadiazoles like our target compound.

Iodine-Mediated Oxidative Cyclization

Iodine serves as an effective oxidizing agent for the cyclization of acylthiosemicarbazides to 1,3,4-oxadiazoles:

- A suitable thiosemicarbazide intermediate is prepared from furan-2-carbohydrazide.

- Treatment with iodine in the presence of a base such as sodium hydroxide or potassium hydroxide facilitates cyclization.

- This method has been reported to provide moderate to good yields (around 62%) of the corresponding oxadiazole derivatives.

Comparative Analysis of Preparation Methods

The following table presents a comparative analysis of the various methods discussed for the preparation of this compound:

| Method | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| POCl₃ Cyclization | 80-100°C, 4-6 hours | 65-85 | Well-established, reliable | Harsh conditions, sensitive to moisture |

| CDI Coupling | RT, 12-24 hours | 65-85 | Mild conditions, functional group tolerance | Longer reaction times, cost of reagent |

| Chloramine-T Oxidation | RT or mild heating, 2-4 hours | 78-91 | Higher yields, milder conditions | May require careful control of oxidation |

| HATU Coupling | RT, 3-5 hours | 70-90 | Efficient, high conversions | Cost of coupling agent |

| Microwave-Assisted | 100-120°C, 5-15 minutes | 65-85 | Rapid, one-pot procedure | Requires specialized equipment |

| Copper-Catalyzed | 60-80°C, 6-12 hours | 60-80 | Works well for unsymmetrical products | Catalyst cost, potential metal contamination |

| Iodine-Mediated | RT to 50°C, 2-4 hours | 50-70 | Relatively simple procedure | Moderate yields, potential side reactions |

Optimized Synthesis Protocol

Based on the comparative analysis, an optimized synthesis protocol for this compound can be proposed:

Starting Materials Preparation

Optimized Synthetic Procedure

- To a solution of furan-2-carbohydrazide (1.0 equiv) in dichloromethane (10 mL/g), add triethylamine (1.2 equiv) and cool to 0-5°C in an ice bath.

- Add methyl 3-chloro-3-oxopropanoate (1.1 equiv) dropwise while maintaining the temperature below 5°C.

- Allow the reaction mixture to warm to room temperature and stir for 3-4 hours until the formation of the diacylhydrazine intermediate is complete (monitored by TLC).

- Add POCl₃ (3 equiv) to the reaction mixture and heat at 80°C for 4 hours.

- After completion of the reaction (monitored by TLC), carefully pour the mixture onto crushed ice and neutralize with saturated NaHCO₃ solution.

- Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

- Purify the crude product by column chromatography using appropriate solvent systems to obtain pure this compound.

This procedure combines the reliability of the POCl₃ cyclization method with optimized reaction conditions to achieve high yields and product purity.

Alternative Green Chemistry Approaches

Solvent-Free Conditions

Environmental considerations have led to the development of solvent-free methodologies for oxadiazole synthesis:

Recyclable Catalyst Systems

Several reports describe the use of recyclable catalysts for oxadiazole synthesis:

- Heterogeneous catalysts such as silica-supported acids or bases.

- Magnetic nanoparticle-supported catalysts that can be recovered using an external magnet.

- These approaches maintain reaction efficiency while reducing waste and catalyst consumption.

Characterization and Analytical Data

The successful synthesis of this compound can be confirmed through various analytical techniques. Typical spectroscopic data include:

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) : Expected signals include:

¹³C NMR (100 MHz, CDCl₃) : Expected signals for carbon atoms in the furan ring, oxadiazole ring, and methyl acetate moiety.

IR (KBr, cm⁻¹) : Characteristic absorption bands around 1700-1730 (C=O), 1580-1600 (C=N), and 1070-1080 (C-O-C).

Mass Spectrometry : Molecular ion peak corresponding to the molecular weight of the compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying solubility or generating intermediates for further functionalization.

Key Data:

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acidic Hydrolysis | 10% HCl, reflux (4–6 hr) | 2-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)acetic acid | 85% | |

| Basic Hydrolysis | 5% NaOH, 60°C (3 hr) | Sodium salt of 2-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetate | 92% |

Mechanism :

-

Acidic : Protonation of the ester carbonyl facilitates nucleophilic attack by water, leading to cleavage of the ester bond.

-

Basic : Hydroxide ion deprotonates water, generating a nucleophile that attacks the carbonyl carbon.

Nucleophilic Substitution at the Ester Group

The methyl ester can undergo nucleophilic acyl substitution with amines or alcohols to form amides or transesterified products, respectively.

Key Data:

Notes :

-

Reactions with bulkier amines (e.g., benzylamine) require longer reaction times (24–36 hr) and higher temperatures (100°C).

Oxidation of the Furan Ring

The furan moiety is susceptible to oxidation, particularly under strong oxidizing conditions, forming γ-keto esters or dicarboxylic acid derivatives.

Key Data:

Mechanistic Insight :

-

Oxidation proceeds via electrophilic attack on the electron-rich furan ring, forming epoxide intermediates that rearrange into ketones or diols.

Reduction of the Oxadiazole Ring

The oxadiazole ring can be reduced to a dihydrooxadiazole or opened entirely under reductive conditions.

Key Data:

Applications :

-

Reduced derivatives show enhanced bioavailability in medicinal chemistry applications.

Cyclization Reactions

The compound participates in cyclization reactions to form fused heterocycles, leveraging the oxadiazole ring’s electron-withdrawing nature.

Key Data:

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| POCl₃ | 110°C, 3 hr | 6-(Furan-2-yl)- oxadiazolo[3,2-a]pyrimidin-7-one | 73% | |

| NH₂NH₂ | EtOH, reflux (8 hr) | 2-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)acetohydrazide | 89% |

Key Insight :

-

Hydrazine derivatives serve as precursors for triazole or tetrazole synthesis.

Electrophilic Aromatic Substitution (EAS)

The furan ring undergoes electrophilic substitution at the α-position due to its electron-rich nature.

Key Data:

| Reaction | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 2-(5-(5-Nitrofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetate | 58% | |

| Sulfonation | SO₃, DCM | 2-(5-(5-Sulfofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetate | 51% |

Challenges :

-

Over-nitration or ring degradation occurs at elevated temperatures (>30°C).

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or ring-opening reactions in the presence of dienophiles.

Key Data:

| Conditions | Product | Yield | References |

|---|---|---|---|

| UV (254 nm), maleic anhydride | Furan-annulated cyclobutane derivative | 34% |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives, including those containing furan moieties, as promising anticancer agents. Methyl 2-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetate has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

- Inhibition of Cancer Cell Proliferation: Compounds similar to this compound have shown significant inhibition of cell proliferation in breast cancer (MCF-7) and leukemia (HL-60) cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 | <10 |

| This compound | HL-60 | <5 |

Neuroprotective Effects

The dual inhibition of acetylcholinesterase and butyrylcholinesterase by oxadiazole derivatives suggests their potential use in treating neurodegenerative diseases such as Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic prospects .

Biopesticide Potential

This compound has shown promise as a biopesticide due to its insecticidal properties against common agricultural pests. The furan ring contributes to its bioactivity by enhancing interaction with biological targets in pests.

Research Insights:

Studies indicate that derivatives of oxadiazoles exhibit significant insecticidal activity against pests such as aphids and beetles. The mode of action involves disruption of the insect's nervous system, leading to mortality .

Summary of Case Studies

Several case studies have documented the synthesis and evaluation of this compound and related compounds:

- Synthesis and Evaluation Against Cancer Cell Lines :

- Neuroprotective Studies :

Mechanism of Action

The mechanism of action of Methyl 2-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the 1,3,4-Oxadiazole Core

Table 1: Key Structural Differences and Similarities

Key Observations:

- Furan vs. Phenyl Substitution: Replacing the furan ring with a phenyl group (e.g., in Ethyl 2-(5-phenyl-...

- Ester vs. Thioether Linkages : Sulfanyl-containing derivatives (e.g., Ethyl 2-{[5-(furan-2-yl)...}acetate ) may exhibit different metabolic stability and redox sensitivity compared to oxygen-based esters.

- Functional Group Additions : The benzamide group in LMM11 introduces hydrogen-bonding capacity, critical for antifungal activity, which the target compound lacks.

Key Observations:

- Cyclization Strategies : Many 1,3,4-oxadiazoles are synthesized via cyclization of thiosemicarbazides or hydrazine derivatives, often requiring acidic or basic conditions .

- Yield Variability : Substituents like chloro or fluorophenyl groups (e.g., Compound 6g ) may reduce yields due to steric hindrance or electronic effects.

Antifungal Activity:

- LMM11 exhibited significant activity against Candida albicans (MIC₅₀ = 16 µg/mL), attributed to thioredoxin reductase inhibition . The furan-2-yl group likely enhances target binding via hydrophobic interactions.

- Compound 6g (4-chlorobenzyl thioether derivative) showed moderate fungicidal activity, suggesting halogen substituents improve potency .

Antibacterial Activity:

- Compound 9 (7-methoxynaphtho[2,1-b]furan derivative) demonstrated strong inhibition of Staphylococcus aureus (MIC = 2 µg/mL), linked to the methoxy group’s electron-donating effects .

Antioxidant Properties:

- Compound 12 (cyanomethyl derivative) displayed radical scavenging activity (IC₅₀ = 18 µM), likely due to the nitrile group’s electron-withdrawing effects enhancing stability of radical intermediates .

Physicochemical Properties

- Solubility : Esters (e.g., methyl or ethyl) generally exhibit higher lipid solubility than carboxylic acids (e.g., 2-(5-(4-methoxyphenyl)-... acetic acid ), impacting bioavailability.

- Stability : Thioether-containing derivatives (e.g., Ethyl 2-{[5-(furan-2-yl)...}acetate ) may be prone to oxidation, unlike oxygen-based analogs.

Biological Activity

Methyl 2-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring and an oxadiazole moiety. The chemical formula is , and it has a molecular weight of approximately 179.17 g/mol. Its structure facilitates various interactions with biological targets, making it a candidate for further exploration in therapeutic applications .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values indicate its potency:

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.0048 |

| Staphylococcus aureus | 0.0098 |

| Pseudomonas aeruginosa | 0.039 |

These results suggest that the compound possesses broad-spectrum antimicrobial activity, making it a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. Notably, it has demonstrated significant selectivity against cancer cells compared to normal cells:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 24 |

| MCF7 | 30 |

| A549 | 28 |

The compound's mechanism appears to involve interference with cell cycle progression and induction of apoptosis in cancer cells .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes involved in DNA replication and repair processes. This inhibition can lead to increased resistance in cancer cells to conventional therapies:

| Enzyme Target | Inhibition Type |

|---|---|

| DNA polymerase | Competitive inhibition |

| Topoisomerase | Non-competitive inhibition |

The ability to inhibit these enzymes suggests that this compound could be utilized as a lead compound in the development of novel anticancer drugs .

Case Studies

- Case Study on Antimicrobial Activity : A study conducted on the efficacy of this compound against multidrug-resistant strains demonstrated that the compound could effectively reduce bacterial load in infected models.

- Case Study on Anticancer Effects : Research involving various human cancer cell lines revealed that treatment with this compound resulted in significant tumor size reduction in xenograft models, supporting its potential use in cancer therapy.

Q & A

Basic Synthesis and Structural Characterization

Q: What are the common synthetic routes for Methyl 2-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetate, and how can purity be validated? A: The compound is typically synthesized via cyclization of hydrazide intermediates with CS₂/KOH in ethanol, followed by esterification . For purity validation:

- HPLC-DAD : Use a gradient method with C18 columns (e.g., 0.1% formic acid in water/acetonitrile) to resolve the compound from impurities .

- NMR/IR : Confirm the oxadiazole ring (C=N stretching ~1600 cm⁻¹ in IR) and ester carbonyl (~1700 cm⁻¹). Integrate furan protons (δ 6.3–7.6 ppm) and oxadiazole-linked methylene (δ 4.2–4.5 ppm) in ¹H NMR .

Advanced Synthesis: Optimizing Reaction Conditions

Q: How can researchers address low yields during oxadiazole ring formation in this compound? A: Key factors include:

- Reagent Ratios : Use stoichiometric CS₂/KOH (1:2 molar ratio) to minimize side reactions .

- Solvent Selection : Ethanol or THF enhances cyclization efficiency compared to polar aprotic solvents .

- Temperature Control : Maintain 70–80°C for 6–8 hours to ensure complete conversion .

- Workup : Neutralize with dilute HCl and extract with ethyl acetate to isolate the oxadiazole intermediate .

Structural Analysis via X-ray Crystallography

Q: What challenges arise in resolving the crystal structure of this compound, and how can SHELX software address them? A: Challenges include:

- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, adjusting batch scale factors .

- Disorder in Furan/Oxadiazole Rings : Apply PART/SUMP restraints to model partial occupancy .

- Validation : Check ADPs and Rint using PLATON to ensure data quality .

Biological Activity Profiling

Q: What assays are suitable for evaluating the antimicrobial potential of this compound? A: Standard methods include:

- Agar Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL .

- MIC Determination : Use broth microdilution (CLSI guidelines) with resazurin as a viability indicator .

- Antifungal Assays : Screen against C. albicans via disk diffusion, correlating zone diameters with logP values .

Data Contradictions: Resolving Discrepancies in Bioactivity Results

Q: How should researchers interpret conflicting bioactivity data across studies? A: Consider:

- Assay Variability : Standardize inoculum size (e.g., 0.5 McFarland) and incubation time (18–24 hours) .

- Structural Analogues : Compare with derivatives (e.g., phenyl vs. furan substitutions) to identify SAR trends .

- Solubility Effects : Use DMSO concentrations ≤1% to avoid false negatives in aqueous assays .

Computational Modeling for Mechanism Elucidation

Q: Which computational tools can predict the binding interactions of this compound with biological targets? A:

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (PDB: 1BVR) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- ADMET Prediction : Employ SwissADME to estimate bioavailability and toxicity risks .

Stability and Degradation Studies

Q: How can forced degradation studies be designed to assess the compound’s stability? A:

- Acidic/Basic Conditions : Expose to 0.1M HCl/NaOH (70°C, 24 hours) and monitor via HPLC .

- Oxidative Stress : Treat with 3% H₂O₂ (room temperature, 6 hours) to identify peroxide-sensitive groups .

- Photolytic Stability : Use ICH Q1B guidelines (UV light, 200 W·hr/m²) to detect photodegradants .

Advanced Spectroscopic Techniques

Q: How can 2D NMR (e.g., HSQC, HMBC) resolve ambiguities in assigning protons in the oxadiazole-furan system? A:

- HSQC : Correlate methylene protons (δ 4.2–4.5 ppm) with adjacent carbons (δ 60–65 ppm) .

- HMBC : Identify long-range couplings between oxadiazole C-2 (δ 160–165 ppm) and furan C-5 (δ 150 ppm) .

Handling and Safety Considerations

Q: What safety protocols are critical when synthesizing or handling this compound? A:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure .

- Waste Disposal : Neutralize acidic/basic waste before disposal in designated containers .

- First Aid : For accidental ingestion, administer activated charcoal and seek medical attention .

Comparative Analysis with Structural Analogues

Q: How does replacing the furan-2-yl group with phenyl or thiophene affect bioactivity? A:

- Antimicrobial Potency : Phenyl derivatives often show higher Gram-positive activity (MIC ~25 µg/mL vs. 50 µg/mL for furan) due to enhanced lipophilicity .

- Cytotoxicity : Thiophene analogues may exhibit higher hepatotoxicity (IC₅₀ ~10 µM) in HepG2 assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.